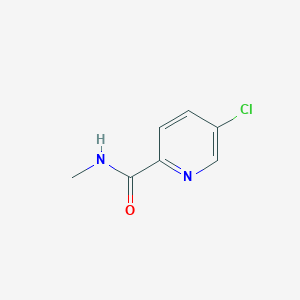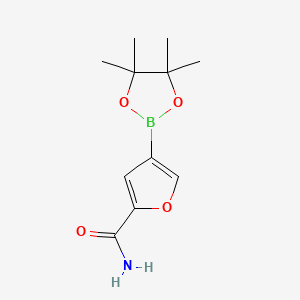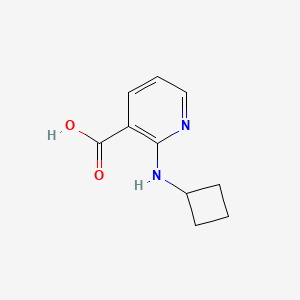
2-(Cyclobutylamino)nicotinic acid
Vue d'ensemble
Description
2-(Cyclobutylamino)nicotinic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.217 . It falls under the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Its boiling point is approximately 485.9±30.0 C at 760 mmHg .
Applications De Recherche Scientifique
Receptor Mediation and Lipid-Lowering Effects
PUMA-G and HM74 as Nicotinic Acid Receptors : The identification of PUMA-G and HM74 receptors in adipose tissue and their role in the anti-lipolytic effect of nicotinic acid is highlighted. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition of adenylyl cyclase. This research is crucial in understanding the lipid-lowering effects of nicotinic acid, which is relevant to 2-(Cyclobutylamino)nicotinic acid (Tunaru et al., 2003).
GPR109A Mediates Nicotinic Acid-Induced Flushing : The study indicates the involvement of the GPR109A receptor in the flushing response to nicotinic acid, and its relation to prostaglandins like PGD2 and PGE2. This is essential for understanding the physiological responses related to nicotinic acid and its derivatives (Benyó et al., 2005).
Nicotinic Acid in Atherosclerosis Prevention : This research emphasizes nicotinic acid’s role in preventing atherosclerosis independently of its lipid-modifying effects, particularly through the activation of the GPR109A receptor on immune cells. This insight is significant for therapeutic applications targeting cardiovascular diseases (Lukasova et al., 2011).
Receptor Identification and Mechanisms
Identification of High and Low Affinity Receptors : The discovery of G protein-coupled receptors HM74 and HM74A as receptors for nicotinic acid offers insights into its mechanism of action in dyslipidemia treatment. This is crucial for developing improved drugs for dyslipidemia (Wise et al., 2003).
GPER-Mediated Signalling by Nicotinic Acid : The study shows that nicotinic acid and nicotinamide activate the G protein-coupled receptor GPER in breast cancer cells, suggesting a new dimension in understanding nicotinic acid's biological actions (Santolla et al., 2014).
Other Applications and Effects
Role in HDL Elevation : The critical role of cholesterol ester transfer protein in nicotinic acid-mediated HDL elevation is demonstrated, providing insights into the mechanisms behind its lipid-modifying effects (Hernandez et al., 2007).
Lipid-Independent Anti-Inflammatory Effects : This paper reviews nicotinic acid's lipid-independent anti-inflammatory effects, which have potential therapeutic applications in treating atherosclerosis and other inflammatory diseases (Lukasova et al., 2011).
Synthesis and Herbicidal Activity : A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid suggests its potential in developing new herbicides (Yu et al., 2021).
Molecular Identification and Production Methods : Research on the molecular identification of nicotinic acid receptor and ecological methods for its production highlights the ongoing advancements in understanding and utilizing nicotinic acid (Soga et al., 2003); (Lisicki et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclobutylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHAGSRNWXQZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


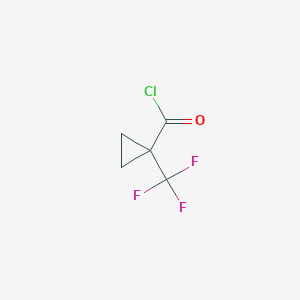
![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)
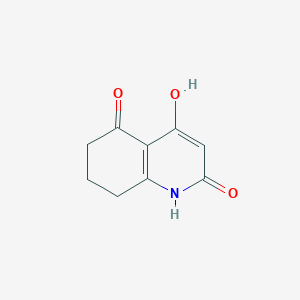

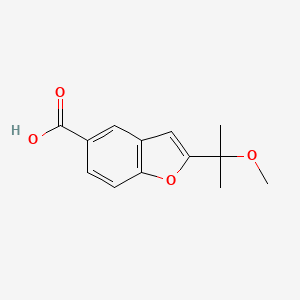
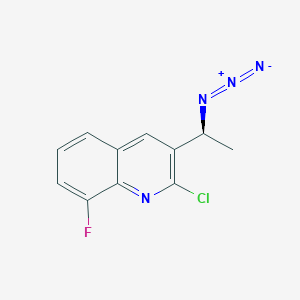

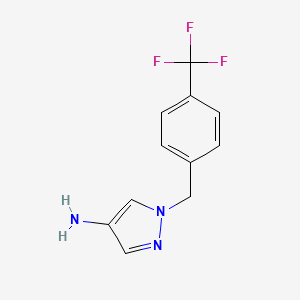
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)
